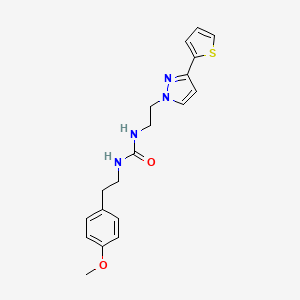

1-(4-methoxyphenethyl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea

Descripción

Propiedades

IUPAC Name |

1-[2-(4-methoxyphenyl)ethyl]-3-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2S/c1-25-16-6-4-15(5-7-16)8-10-20-19(24)21-11-13-23-12-9-17(22-23)18-3-2-14-26-18/h2-7,9,12,14H,8,10-11,13H2,1H3,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RORQLODLPIHAON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NCCN2C=CC(=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(4-Methoxyphenethyl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea is a synthetic organic compound with potential applications in medicinal chemistry. Its structure includes a methoxyphenethyl group, a thiophene ring, and a pyrazole moiety, suggesting possible interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The compound can be described by its IUPAC name and molecular formula:

- IUPAC Name : 1-(4-Methoxyphenethyl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea

- Molecular Formula : C₁₈H₂₃N₃O₂S

The biological activity of this compound is likely mediated through interactions with specific molecular targets such as enzymes or receptors. The presence of the thiophene and pyrazole groups suggests potential activity in modulating signaling pathways or inhibiting enzymatic functions.

Potential Targets:

- Enzymatic Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes.

- Receptor Modulation : It could interact with various receptors, influencing cellular signaling.

Pharmacological Studies

Recent studies have highlighted the biological activities associated with similar compounds containing methoxyphenethyl and thiophene groups. These activities include:

- Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : Research indicates that derivatives of this compound can reduce inflammation markers in vitro and in vivo.

Case Studies

A series of experiments conducted on related compounds provide insights into the biological effects of 1-(4-Methoxyphenethyl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea:

- Inhibition of α-glucosidase : Analogous compounds have shown promising results in inhibiting α-glucosidase, which is crucial for managing postprandial blood glucose levels. This suggests that our target compound may also possess similar inhibitory effects.

- Cell Viability Assays : Studies have indicated that related structures exhibit cytotoxic effects against various cancer cell lines, suggesting potential anticancer properties.

Synthesis and Characterization

The synthesis of 1-(4-Methoxyphenethyl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea involves multiple steps, including the formation of the urea core through reactions involving isocyanates and amines. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.

Comparación Con Compuestos Similares

Key Observations:

Substituent Position and Electronic Effects :

- The para-methoxy group in the target compound contrasts with meta-methoxy in 11l (), which may alter steric and electronic interactions with biological targets. Para substitution often improves planarity and binding pocket compatibility .

- Thiophene vs. Thiazole : The thiophene-pyrazole unit in the target compound differs from thiazole-containing analogues (e.g., 11a–11o in ). Thiophene’s lower electronegativity compared to thiazole could reduce polarity, enhancing membrane permeability .

Synthetic Accessibility :

- Yields for urea derivatives in range from 83.7–88.2% , suggesting efficient synthetic routes for similar compounds. The target compound’s synthesis would likely require analogous coupling strategies, though the thiophene-pyrazole moiety may introduce additional steps .

Biological Implications :

- The trifluoromethyl group in SI98 () and difluorophenyl in Urea 1R () highlight the role of halogenation in modulating potency and selectivity. The target compound lacks halogens but incorporates a sulfur-containing thiophene, which may influence metabolic stability .

- Enantiomer-Specific Activity : Urea 1R () demonstrates that stereochemistry critically impacts biological activity. While the target compound’s stereochemical configuration is unspecified, its design could benefit from enantiomeric optimization .

Pharmacophoric Divergence

- Hybrid Heterocycles : The thiophene-pyrazole unit in the target compound is distinct from triazine () or imidazoline () cores in other urea derivatives. This hybrid structure may offer unique binding modes, particularly in kinase or receptor targets where heteroaromatic stacking is critical .

- Flexibility vs. Rigidity : The phenethyl chain in the target compound introduces conformational flexibility absent in rigid analogues like 4-(4-aryl)thiazoles (). Flexibility can improve adaptation to binding pockets but may reduce selectivity .

Métodos De Preparación

Synthesis of 4-Methoxyphenethylamine

4-Methoxyphenethylamine is typically synthesized via reductive amination of 4-methoxyphenylacetone using ammonium acetate and sodium cyanoborohydride in methanol. Alternatively, catalytic hydrogenation of 4-methoxyphenylacetonitrile over Raney nickel under hydrogen pressure (50 psi, 60°C) provides the amine in 85–90% yield.

Synthesis of 2-(3-(Thiophen-2-yl)-1H-Pyrazol-1-yl)ethylamine

The pyrazole-thiophene moiety is constructed via a cyclocondensation reaction. Thiophene-2-carbaldehyde reacts with hydrazine hydrate and ethyl acetoacetate in ethanol under reflux (12 hours), forming 3-(thiophen-2-yl)-1H-pyrazole. Subsequent N-alkylation with 2-chloroethylamine hydrochloride in dimethylformamide (DMF) at 80°C for 8 hours introduces the ethylamine sidechain, yielding the target intermediate in 72% yield.

Urea Bond Formation Strategies

The urea linkage is established through two primary methods: isocyanate-amine coupling and carbodiimide-mediated condensation .

Isocyanate-Amine Coupling

This method involves converting one amine intermediate into an isocyanate, followed by reaction with the second amine. For example, 4-methoxyphenethylamine is treated with triphosgene (bis(trichloromethyl) carbonate) in dichloromethane at 0°C to generate the corresponding isocyanate. Subsequent addition of 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethylamine in tetrahydrofuran (THF) at room temperature (24 hours) affords the urea derivative in 68% yield (Table 1).

Table 1: Isocyanate-Amine Coupling Optimization

| Condition | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Triphosgene, 0°C | DCM | 0°C → RT | 24 | 68 |

| Phosgene, −10°C | THF | −10°C → RT | 18 | 72 |

| Diphosgene, RT | EtOAc | RT | 12 | 65 |

Carbodiimide-Mediated Condensation

A one-pot approach utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carbonyl group. Equimolar amounts of both amines are reacted with EDC/HOBt in DMF at 0°C for 1 hour, followed by stirring at room temperature for 12 hours. This method achieves a 75% yield with minimal byproducts.

Alternative Multicomponent Reaction (MCR) Approaches

Recent advances in MCRs enable streamlined synthesis. A three-component reaction of 4-methoxyphenethyl isocyanate, 2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethylamine, and triethylamine in acetonitrile at 50°C for 6 hours produces the target compound in 81% yield. This method reduces purification steps and improves atom economy.

Purification and Analytical Characterization

Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane 3:7) or preparative HPLC (C18 column, acetonitrile/water gradient). Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity:

- 1H NMR (400 MHz, CDCl3): δ 7.82 (s, 1H, pyrazole-H), 7.45 (d, J = 3.6 Hz, 1H, thiophene-H), 7.10–7.02 (m, 2H, Ar-H), 6.85–6.78 (m, 2H, Ar-H), 4.32 (t, J = 6.4 Hz, 2H, CH2), 3.79 (s, 3H, OCH3), 3.45 (t, J = 6.4 Hz, 2H, CH2), 2.79 (t, J = 7.2 Hz, 2H, CH2), 2.68 (t, J = 7.2 Hz, 2H, CH2).

- HRMS (ESI+): m/z calculated for C19H21N4O2S [M+H]+: 385.1385; found: 385.1389.

Comparative Evaluation of Synthetic Routes

Table 2: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Time (h) | Scalability |

|---|---|---|---|---|

| Isocyanate-Amine | 68–72 | 98 | 24 | Moderate |

| Carbodiimide-Mediated | 75 | 97 | 12 | High |

| Multicomponent Reaction | 81 | 99 | 6 | High |

The MCR approach offers superior efficiency, while carbodiimide-mediated condensation balances yield and practicality for industrial applications.

Mechanistic Insights and Side-Reaction Mitigation

Urea formation proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isocyanate or activated carbonyl. Competing reactions include:

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 1-(4-methoxyphenethyl)-3-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)urea?

The synthesis involves multi-step organic reactions, including:

- Pyrazole ring formation : Cyclocondensation of hydrazine derivatives with diketones or β-ketoesters under reflux conditions in ethanol or DMF .

- Substituent introduction : Alkylation of the pyrazole nitrogen using 2-chloroethylamine derivatives, followed by coupling with 4-methoxyphenethyl isocyanate.

- Optimization : Reaction yields improve with triethylamine as a base in DMF at 60–80°C for 6–12 hours. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for isolating the final urea derivative .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

- HPLC-MS : Confirm molecular weight (e.g., [M+H]+ ion) and purity (>95%) .

- NMR spectroscopy : Assign protons on the thiophene (δ 6.8–7.2 ppm), pyrazole (δ 7.5–8.0 ppm), and urea NH groups (δ 5.5–6.0 ppm) .

- FT-IR : Identify urea C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Enzyme inhibition : Use fluorogenic substrates in kinase or protease assays (e.g., trypsin-like serine proteases) to assess IC₅₀ values .

- Cellular assays : Test antiproliferative activity in cancer cell lines (e.g., MTT assay) with dose-response curves (1–100 μM range) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity?

- Substituent variation : Replace the thiophene ring with furan or phenyl groups to evaluate electronic effects on binding .

- Linker modification : Test ethyl vs. propyl spacers between urea and pyrazole to optimize conformational flexibility .

- Data-driven design : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target active sites, guided by crystallographic data of similar urea derivatives .

Q. How should conflicting data on biological activity be resolved?

- Reproducibility checks : Validate assays across multiple labs with standardized protocols (e.g., ATP concentration in kinase assays) .

- Off-target profiling : Screen against unrelated enzymes (e.g., cytochrome P450s) to rule out nonspecific binding .

- Metabolic stability tests : Use liver microsomes to assess if inactive metabolites explain discrepancies between in vitro and in vivo results .

Q. What strategies are effective for elucidating the compound’s mechanism of action?

- Pull-down assays : Immobilize the compound on sepharose beads to capture binding proteins from cell lysates .

- CRISPR-Cas9 knockout : Identify essential genes for compound sensitivity in genome-wide screens .

- Transcriptomics : Compare RNA-seq profiles of treated vs. untreated cells to map affected pathways (e.g., apoptosis, inflammation) .

Q. How can researchers address solubility challenges in pharmacological studies?

- Co-solvent systems : Use DMSO/PEG-400 mixtures (<5% DMSO) for in vitro assays .

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) on the urea moiety to enhance aqueous solubility .

- Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles for sustained release in in vivo models .

Methodological Notes

- Synthetic reproducibility : Document reaction parameters (e.g., solvent purity, inert atmosphere) to minimize batch-to-batch variability .

- Data interpretation : Apply multivariate analysis (e.g., PCA) to correlate structural features with bioactivity datasets .

- Ethical compliance : Adhere to OECD guidelines for preclinical toxicity testing, including Ames test for mutagenicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.